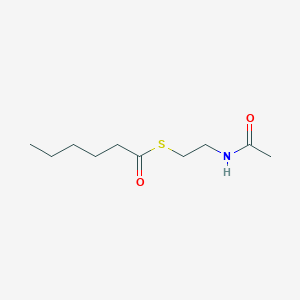

Hexanethioic acid S-(2-acetylamino-ethyl)ester

Descripción general

Descripción

Hexanethioic acid S-(2-acetylamino-ethyl)ester is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol . This compound is known for its unique structure, which includes a hexanethioic acid moiety linked to an acetylamino-ethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Hexanethioic acid S-(2-acetylamino-ethyl)ester typically involves the esterification of hexanethioic acid with 2-acetylamino-ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Thioesters are generally more reactive toward hydrolysis than their oxygen ester counterparts. For this compound, hydrolysis occurs under acidic or basic conditions, yielding distinct products:

Acidic Hydrolysis

Under acidic conditions, the thioester bond cleaves to form hexanethioic acid and 2-acetylaminoethanol:

This mechanism parallels the hydrolysis of structurally similar ethanethioic acid S-[2-(acetylamino)ethyl] ester, which produces acetamide derivatives and acetic acid .

Basic Hydrolysis

In alkaline media, nucleophilic attack by hydroxide ions leads to the formation of hexanoate ions and 2-acetylaminoethanethiol:

The reaction rate is influenced by the thioester’s electron-withdrawing acetylamino group, which enhances electrophilicity at the carbonyl carbon .

Nucleophilic Substitution Reactions

The thioester group is susceptible to nucleophilic attack due to its polarized bond. Key reactions include:

Alkylation and Acylation

In the presence of alkyl halides or acylating agents, the enolate form of the thioester (generated via deprotonation with weak bases like alkoxides) undergoes reactions. For example:

This mirrors the malonic ester synthesis mechanism, where enolate intermediates facilitate C–C bond formation .

Reaction with Amines

Primary amines can displace the thiolate group, forming amides:

Thermal and Radiation-Induced Degradation

Under thermal stress or irradiation, the compound undergoes decomposition pathways similar to other thioesters:

Thermolytic Cleavage

Heating above 150°C results in decarboxylation and the formation of volatile sulfur-containing compounds (e.g., ):

This aligns with observations in irradiated amino acid esters, where decarboxylation and radical recombination dominate .

Radiolytic Degradation

Exposure to ionizing radiation (e.g., γ-rays) generates free radicals, leading to bond cleavage and volatile products such as acetaldehyde and thiiranes .

Redox Reactions

The thioester participates in redox processes:

Reduction

Strong reducing agents (e.g., LiAlH) reduce the thioester to a thiol and alcohol:

Oxidation

Oxidizing agents (e.g., ) convert the thioester to a sulfoxide or sulfone, depending on conditions .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Organic Synthesis

Hexanethioic acid S-(2-acetylamino-ethyl)ester serves as a versatile reagent in organic synthesis. It is employed as a building block for more complex molecules, facilitating the development of new chemical entities with potential therapeutic applications.

Biological Studies

The compound is utilized in studies focusing on enzyme inhibition and protein modification. Its ability to form covalent bonds with specific amino acids allows researchers to investigate the role of these proteins in various biological processes, including cancer metabolism and microbial resistance .

Antimicrobial Activity

Research indicates that derivatives of hexanethioic acid exhibit notable antimicrobial properties. Studies have shown significant inhibitory effects against various pathogens, suggesting its potential as a candidate for developing new antimicrobial agents. The following table summarizes its antimicrobial efficacy:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus cereus | 29 | 0.625 mg/mL |

| Streptococcus pyogenes | 28 | 0.625 mg/mL |

| Enterococcus faecalis | 27 | 1.25 mg/mL |

| Proteus vulgaris | 26 | 1.25 mg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 25 | 1.25 mg/mL |

These findings highlight the compound's potential as a basis for new antimicrobial therapies .

Enzyme Inhibition Studies

This compound has been investigated for its role in inhibiting specific enzymes involved in disease pathways, particularly proteases that are overactive in certain cancers. This property opens avenues for therapeutic applications aimed at regulating metabolic pathways through targeted enzyme inhibition .

Case Studies

Antimicrobial Efficacy : A study demonstrated that structural modifications to hexanethioic acid derivatives could enhance their bioactivity against resistant bacterial strains. The results indicated a correlation between carbon chain length and antimicrobial potency, where longer chains exhibited stronger activity.

Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound could effectively inhibit proteases linked to disease mechanisms, providing insights into its potential therapeutic applications for diseases characterized by protease overactivity .

Mecanismo De Acción

The mechanism by which Hexanethioic acid S-(2-acetylamino-ethyl)ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active thiol group, which can then interact with proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved include covalent bonding with cysteine residues in proteins, affecting their function .

Comparación Con Compuestos Similares

Similar Compounds

Ethanethioic acid S-(2-acetylamino-ethyl)ester: Similar structure but with a shorter carbon chain.

Thioacetic acid S-2-acetamidoethyl ester: Another ester with similar functional groups but different reactivity.

N,S-Diacetylcysteamine: Contains both acetyl and thiol groups, used in similar applications.

Uniqueness

Hexanethioic acid S-(2-acetylamino-ethyl)ester is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous .

Actividad Biológica

Overview

Hexanethioic acid S-(2-acetylamino-ethyl)ester, with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol, is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the esterification of hexanethioic acid with 2-acetylamino-ethanol under acidic conditions, often using sulfuric or hydrochloric acid as catalysts. The compound's longer carbon chain influences its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ester group can undergo hydrolysis, releasing an active thiol group that interacts with proteins or enzymes. This interaction often involves covalent bonding with cysteine residues in proteins, leading to inhibition or modification of their activity.

Antimicrobial Activity

Research indicates that Hexanethioic acid derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures have displayed significant inhibitory effects against various pathogens. The antimicrobial activity is often evaluated using standard methods such as disc diffusion and broth microdilution.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus cereus | 29 | 0.625 mg/mL |

| Streptococcus pyogenes | 28 | 0.625 mg/mL |

| Enterococcus faecalis | 27 | 1.25 mg/mL |

| Proteus vulgaris | 26 | 1.25 mg/mL |

| MRSA | 25 | 1.25 mg/mL |

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents .

Enzyme Inhibition

This compound has also been investigated for its role in enzyme inhibition. The mechanism involves the modification of active sites on enzymes, which can lead to altered metabolic pathways in microorganisms or cancer cells. This property makes it a subject of interest in cancer research and therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study conducted on various hexanethioic acid derivatives demonstrated their effectiveness against resistant strains of bacteria, suggesting that structural modifications can enhance their bioactivity. The results indicated a correlation between chain length and antimicrobial potency, where longer chains tended to exhibit stronger activity .

- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound could effectively inhibit certain proteases involved in disease pathways, providing insights into its potential therapeutic applications in treating diseases characterized by protease overactivity.

Propiedades

IUPAC Name |

S-(2-acetamidoethyl) hexanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-3-4-5-6-10(13)14-8-7-11-9(2)12/h3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXANLRTZKFSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)SCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.